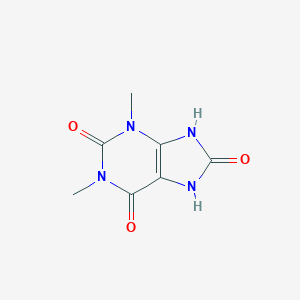

1,3-ジメチル尿酸

概要

説明

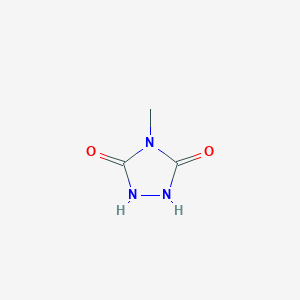

1,3-ジメチル尿酸: は尿酸のメチル化誘導体であり、ヒトにおけるテオフィリン代謝の産物です . これは尿路結石に見られるプリン成分の1つです .

科学的研究の応用

1,3-Dimethyluric Acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of purine metabolism and methylxanthine derivatives.

Biology: The compound is studied for its role in the metabolism of theophylline and caffeine.

Industry: It is used in the synthesis of pharmaceuticals and as an intermediate in chemical manufacturing.

作用機序

1,3-ジメチル尿酸は、主にテオフィリンの代謝産物としての役割を通じてその効果を発揮します。 この化合物は、プリン代謝に関与するさまざまな酵素と相互作用し、テオフィリンとカフェインの分解と排泄に影響を与えます . また、ヒドロキシルラジカルのスカベンジャーとしても機能し、その抗酸化特性に貢献しています .

6. 類似の化合物との比較

類似の化合物:

カフェイン: 刺激効果を持つ別のメチルキサンチン誘導体。

テオフィリン: 呼吸器疾患の治療に使用される気管支拡張剤。

テオブロミン: カカオとチョコレートに含まれ、穏やかな刺激効果があります.

独自性: 1,3-ジメチル尿酸は、テオフィリンの代謝産物としての特定の役割と尿路結石への存在によりユニークです。 カフェインやテオブロミンとは異なり、顕著な刺激効果はありませんが、プリン代謝と抗酸化活性において重要な役割を果たします .

生化学分析

Biochemical Properties

1,3-Dimethyluric acid is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It has been identified as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms .

Cellular Effects

It has been identified as a peroxynitrite scavenger , suggesting that it may play a role in protecting cells from oxidative stress.

Molecular Mechanism

It is known to act as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms . This suggests that it may interact with peroxynitrite and other reactive oxygen species, potentially influencing cellular redox status and signaling pathways.

Metabolic Pathways

1,3-Dimethyluric acid is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine

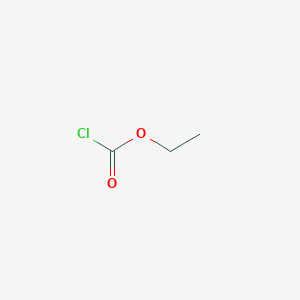

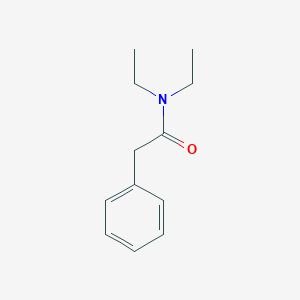

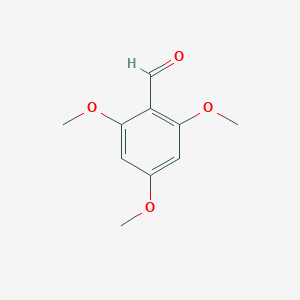

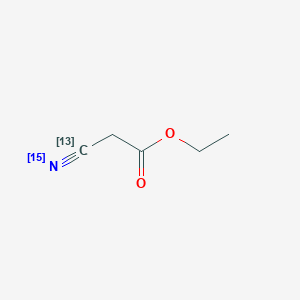

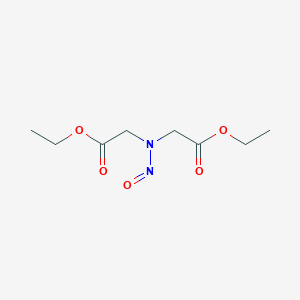

準備方法

合成経路と反応条件: 1,3-ジメチル尿酸は、尿酸のメチル化によって合成することができます。 反応は通常、炭酸カリウムなどの塩基の存在下で、ヨードメタンまたは硫酸ジメチルなどのメチル化剤を使用します . 反応は還流条件下で行われ、完全なメチル化が確保されます。

工業生産方法: 1,3-ジメチル尿酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスには、自動反応器と反応条件の精密制御が含まれ、高収率と高純度が確保されます .

化学反応の分析

反応の種類: 1,3-ジメチル尿酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体を形成するために酸化することができます。

還元: 還元反応は、それをジヒドロ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: 1,3-ジメチル尿酸のオキソ誘導体。

還元: ジヒドロ誘導体。

置換: ハロゲン化または他の官能基化誘導体.

4. 科学研究における用途

1,3-ジメチル尿酸には、いくつかの科学研究における用途があります。

類似化合物との比較

Caffeine: Another methylxanthine derivative with stimulant effects.

Theophylline: A bronchodilator used in the treatment of respiratory diseases.

Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness: 1,3-Dimethyluric Acid is unique due to its specific role as a metabolite of theophylline and its presence in urinary calculi. Unlike caffeine and theobromine, it does not have significant stimulant effects but plays a crucial role in purine metabolism and antioxidant activity .

特性

IUPAC Name |

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSBKHHWSQYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241466 | |

| Record name | 1,3-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.52 mg/mL at 18 °C | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

944-73-0 | |

| Record name | 1,3-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

408 - 410 °C | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

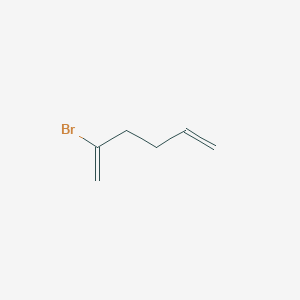

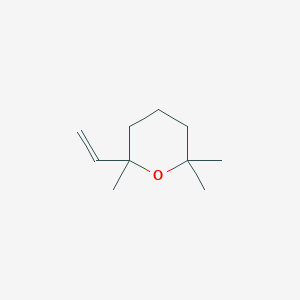

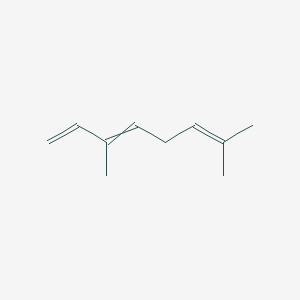

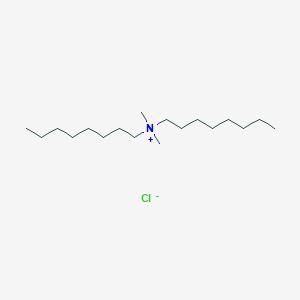

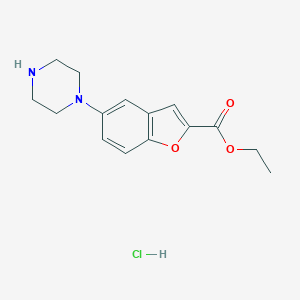

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3-dimethyluric acid formed in the body?

A1: 1,3-DMU is primarily formed through the 8-hydroxylation of theophylline, a reaction mainly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 in humans. [, , , ]

Q2: Are there other enzymes involved in 1,3-DMU formation?

A2: While CYP1A2 is the major enzyme, research suggests that CYP2E1 also contributes to the 8-hydroxylation of theophylline, leading to 1,3-DMU formation. []

Q3: Does age influence the formation of 1,3-DMU?

A3: Studies in mice indicate that the ratio of 1,3-DMU to theophylline in serum can change with age, suggesting age-associated variations in theophylline-metabolizing capacity. [] Similar developmental changes are observed in pediatric patients. []

Q4: Can 1,3-DMU be further metabolized in the body?

A4: Unlike other theophylline metabolites, 1,3-DMU is generally considered a terminal metabolite and is not further metabolized to a significant extent. []

Q5: Is the formation of 1,3-DMU affected by diet?

A5: Research suggests that increased caffeine intake, which also undergoes metabolism via similar pathways, does not significantly influence the disposition of theophylline or the formation of its metabolites, including 1,3-DMU. []

Q6: Can certain medical conditions influence 1,3-DMU levels?

A7: Patients with chronic renal failure tend to have higher serum concentrations of theophylline metabolites, including 1,3-DMU, even at lower theophylline doses. [] This highlights the importance of monitoring patients with renal impairment.

Q7: What analytical methods are used to measure 1,3-DMU?

A8: High-performance liquid chromatography (HPLC) is the most commonly used method for quantifying 1,3-DMU in biological samples. [, , , , , , , ]

Q8: Can the ratio of 1,3-DMU to theophylline in serum be used to predict individual theophylline metabolism?

A11: Research suggests that the 1,3-DMU/theophylline ratio in serum can be a useful index for estimating an individual's theophylline-metabolizing capacity. [, , ] This ratio tends to fall within a narrow range in most individuals but can vary in those with factors influencing theophylline metabolism, such as smoking.

Q9: Is there a potential role for 1,3-DMU as a biomarker?

A12: While 1,3-DMU itself might not be a direct biomarker for disease, its ratio to theophylline in serum could be a useful indicator of an individual's ability to metabolize theophylline and other drugs metabolized by similar pathways. [, , ] This could be relevant for personalized medicine approaches to optimize drug therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。